molecular formula C13H8Cl3N3OS B2560860 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-48-0

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No. B2560860
CAS RN: 338976-48-0
M. Wt: 360.64
InChI Key: ODANSXRMENRCKR-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has been identified as a novel human CAR agonist .


Molecular Structure Analysis

The molecular structure of CITCO is represented by the empirical formula C19H12N3OCl3S . It is a complex structure that includes a benzene ring linked to an imidazole ring .


Chemical Reactions Analysis

CITCO has been reported to have potent activity in an in vitro fluorescence-based CAR activation assay . It has selectivity for CAR over other nuclear receptors, including the xenobiotic pregnane X receptor (PXR) .

Scientific Research Applications

Anticancer Activity

The compound’s unique structure makes it a promising candidate for cancer therapy. Researchers have investigated its effects on various cancer cell lines, including A549, HepG2, K562, and PC-3. Among the synthesized compounds, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide demonstrated outstanding antitumor activity .

Mechanism of Action

CITCO has the ability to induce human CAR nuclear translocation and the prototypical CAR target gene CYP2B6 in primary human hepatocytes . It has been shown to bind directly to hPXR and activate hPXR in HepG2 cells .

properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANSXRMENRCKR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.